(3-Bromopropyl)trimethoxysilane

Catalog No.
S750470
CAS No.
51826-90-5
M.F
C6H15BrO3Si
M. Wt
243.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromopropyl)trimethoxysilane

CAS Number

51826-90-5

Product Name

(3-Bromopropyl)trimethoxysilane

IUPAC Name

3-bromopropyl(trimethoxy)silane

Molecular Formula

C6H15BrO3Si

Molecular Weight

243.17 g/mol

InChI

InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3

InChI Key

GLISZRPOUBOZDL-UHFFFAOYSA-N

SMILES

CO[Si](CCCBr)(OC)OC

Canonical SMILES

CO[Si](CCCBr)(OC)OC

Surface Modification

Br-PTMS is a versatile agent for modifying surfaces, particularly those containing metal oxides like silicon dioxide (SiO2). The bromine (Br) end of the molecule readily reacts with hydroxyl (OH) groups present on the oxide surface, forming a strong covalent bond []. This creates a new organic layer on the surface, altering its properties.

Br-PTMS modification can influence surface wettability,使其具有疏水性 (shǐqǐ jùyóu shūshǐxìng, making it hydrophobic) []. This finds applications in microfluidic devices where water repellency is desired for specific functionalities. Additionally, Br-PTMS modification can enhance adhesion between dissimilar materials by promoting the formation of stronger interfacial bonds [].

Biomolecule Immobilization

Br-PTMS plays a crucial role in immobilizing biomolecules like enzymes, antibodies, and DNA on various surfaces [, ]. The organic layer introduced by Br-PTMS provides a platform for biomolecule attachment, often through covalent bonds with the terminal amine or carboxylic acid groups incorporated into the Br-PTMS structure during the modification process []. Biomolecule immobilization is a fundamental technique in biosensor development, diagnostic assays, and cell culture studies.

(3-Bromopropyl)trimethoxysilane is an organosilicon compound with the chemical formula C6_6H15_{15}BrO3_3Si and the CAS number 51826-90-5. It is characterized by a bromopropyl group attached to a trimethoxysilane moiety, making it a bromo silane compound. This compound is primarily recognized for its role as a silane coupling agent, which enhances the adhesion between organic materials and inorganic substrates, particularly in polymer formulations and coatings .

BrPTMS primarily functions as a surface modifier. Through hydrolysis and subsequent coupling reactions, BrPTMS creates a bridge between organic and inorganic materials []. The specific mechanism depends on the functional groups present on the organic molecule used in the coupling reaction. For instance, BrPTMS can react with amine groups on a polymer chain to form a stable Si-N bond, tethering the organic layer to the inorganic surface [].

  • Hydrolysis: In the presence of water, the trimethoxysilane group can hydrolyze to form silanol groups, which can further react with surfaces or other silanes.
  • Condensation: The hydrolyzed silanol groups can condense to form siloxane bonds (Si-O-Si), facilitating bonding with various substrates.
  • Nucleophilic Substitution: The bromine atom in (3-bromopropyl)trimethoxysilane can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

The biological activity of (3-Bromopropyl)trimethoxysilane has been explored in various contexts. It has been noted for its potential cytotoxic effects on certain cell lines, which could be attributed to its ability to interact with cellular membranes due to its hydrophobic bromopropyl group. Additionally, its role as a coupling agent may enhance the delivery of therapeutic agents when used in drug formulations, although specific studies on its biological applications remain limited .

Several methods have been reported for synthesizing (3-Bromopropyl)trimethoxysilane:

  • Direct Synthesis: The compound can be synthesized by reacting 3-bromopropanol with trimethoxysilane in the presence of a catalyst. This method typically involves heating the reactants under controlled conditions to promote the formation of the desired silane.
  • Modification of Existing Silanes: Another approach involves modifying commercially available silanes through bromination processes, allowing for the introduction of the bromopropyl group onto the silane backbone .

(3-Bromopropyl)trimethoxysilane has a variety of applications across different fields:

  • Silane Coupling Agent: It is extensively used in adhesives and sealants to improve bonding between organic polymers and inorganic materials.
  • Surface Modification: The compound is employed in modifying surfaces of materials such as glass and metals to enhance their properties, including hydrophobicity and adhesion.
  • Nanotechnology: It serves as a functionalizing agent for nanoparticles, particularly magnetite nanoparticles, facilitating their dispersion in polymer matrices .

Interaction studies involving (3-Bromopropyl)trimethoxysilane often focus on its behavior when combined with other materials or compounds. Research indicates that it can significantly enhance the mechanical properties of composites when used as a coupling agent. Furthermore, studies have explored its interactions with various biological systems, assessing both its cytotoxicity and potential as a drug delivery vehicle .

Several compounds share structural similarities with (3-Bromopropyl)trimethoxysilane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
TrimethoxysilaneTrialkoxysilaneLacks halogen; primarily used for surface modification.
3-ChloropropyltrimethoxysilaneBromo silaneChlorine instead of bromine; different reactivity profile.
(3-Mercaptopropyl)trimethoxysilaneThiol silaneContains thiol group; used for different types of bonding applications.
AminopropyltriethoxysilaneAmino silaneContains amino groups; used for enhancing adhesion in biomaterials.

(3-Bromopropyl)trimethoxysilane stands out due to its specific reactivity linked to the bromine atom, allowing for unique applications in both industrial and biomedical fields not typically achievable with other similar compounds .

Covalent Bonding with Hydroxylated Substrates (Silicon Dioxide, Metal Oxides)

The fundamental mechanism underlying (3-bromopropyl)trimethoxysilane surface modification involves a multi-step process beginning with hydrolysis of the methoxy substituents followed by condensation reactions with surface hydroxyl groups [3] [4]. The silane coupling agent mechanism enables reaction with hydroxyl groups on substrate surfaces through its silicon atom, forming stable silicon-oxygen bonds [3].

The initial hydrolysis step proceeds through nucleophilic attack of water molecules on the silicon center, converting the methoxy groups to reactive silanol functionalities according to the general reaction [5] [6]:

(CH3O)3Si(CH2)3Br + 3H2O → (HO)3Si(CH2)3Br + 3CH3OH

This hydrolysis reaction exhibits specific kinetic characteristics. Research on related trimethoxysilane systems reveals reaction orders of approximately 0.8-0.9 with respect to the silane compound and 0.9-1.0 with respect to water concentration [7] [8]. The activation energy for mercaptopropyltrimethoxysilane hydrolysis has been determined to be 28.1±1.1 kJ/mol with a pre-exponential factor of 807.7 (mol/L)^-1.9·min^-1 [7], while methyltrimethoxysilane exhibits an activation energy of 26.02 kJ/mol [8].

The subsequent condensation phase involves formation of covalent siloxane linkages between the hydrolyzed silanol groups and surface hydroxyl functionalities [9] [6]. Silane coupling agents containing three inorganic reactive groups on silicon bond effectively with metal hydroxyl groups on most inorganic substrates, particularly those containing silicon, aluminum, or heavy metals in their structure [6]. The alkoxy groups on silicon hydrolyze to silanols, which coordinate with metal hydroxyl groups on the inorganic surface to form oxane bonds and eliminate water [6].

For silicon dioxide substrates, the bonding mechanism proceeds through reaction with surface silanol groups (≡Si-OH) according to [10]:

≡Si-OH + HO-Si(CH2)3Br(OH)2 → ≡Si-O-Si(CH2)3Br(OH)2 + H2O

This process creates stable Si-O-Si bridges that anchor the organic functionality to the inorganic surface. The density of surface hydroxyl groups significantly influences the extent of silane attachment, with pyrogenic silica typically containing 4.4-4.6 OH groups per nm², though typically less than 50% react during silanization [11].

Metal oxide substrates exhibit varying reactivity toward silane coupling agents based on their surface chemistry and hydroxyl group accessibility [9] [4]. Aluminum oxide, titanium dioxide, and other transition metal oxides form stable condensation products with silane coupling agents, though the bond stability varies with the specific metal-oxygen system [12]. The reactivity order generally follows: siliceous materials > aluminum oxides > titanium oxides > other metal oxides [5].

The brominated functionality in (3-bromopropyl)trimethoxysilane provides enhanced reactivity compared to chlorinated analogs due to the superior leaving group ability of bromide . This increased reactivity facilitates subsequent nucleophilic substitution reactions that can introduce additional functionality or enable crosslinking with polymer matrices .

Self-Assembled Monolayer Formation Dynamics

Self-assembled monolayer formation represents a critical aspect of (3-bromopropyl)trimethoxysilane surface modification, involving ordered molecular organization at the substrate interface [14] [15]. A self-assembled monolayer consists of a single molecule thick layer that bonds to surfaces in an ordered arrangement resulting from physical or chemical forces during deposition [14].

The SAM formation process for trimethoxysilane compounds follows a multi-stage mechanism involving nucleation, growth, and coalescence phases [15]. During the nucleation stage, molecular clusters attach to the substrate and serve as reaction bases where additional reactive molecules undergo bind/unbind equilibrium [15]. The cluster development requires extended time periods until domains of approximately 30 nanometers in diameter form, after which the reaction rate changes and becomes dominated by the rim length of the domain [15].

In situ atomic force microscopy studies of octadecyltrimethoxysilane reveal that SAM formation exhibits Langmuir-like kinetics with a transition from lying-down to standing-up geometry as surface coverage increases [16]. This geometric transition occurs when the surface density reaches sufficient levels to promote vertical orientation of the alkyl chains through van der Waals interactions [16].

For (3-bromopropyl)trimethoxysilane, the relatively short three-carbon chain length influences the SAM organization compared to longer chain analogs. Research demonstrates that shorter carbon chain or branched silane SAMs exhibit poor ordering compared to longer chain systems [16]. The brominated terminal group provides additional intermolecular interactions that may enhance packing efficiency despite the short chain length.

The formation dynamics depend critically on several parameters including substrate hydroxyl density, water availability, temperature, and silane concentration [14] [4]. Surfaces with higher hydroxyl group densities promote more extensive SAM formation, while water availability controls the hydrolysis kinetics [17]. The minimization of water condensation at the substrate can prevent random aggregation and reaction among silanes, increasing attachment to the substrate [14].

Vapor phase deposition techniques have been developed to improve SAM quality by controlling the delivery of silane molecules to the surface [18]. These methods employ diffusion barriers to facilitate formation of smooth, aggregate-free self-assembled monolayers that exhibit reduced water contact angle hysteresis and improved surface uniformity [18].

The molecular organization within (3-bromopropyl)trimethoxysilane SAMs creates tilted chain orientations due to the short alkyl spacer and terminal bromine functionality [16]. This tilting accommodates the steric requirements of the terminal bromine while maintaining favorable silicon-substrate bonding. The resulting surface structure presents the reactive bromine functionality in an accessible configuration for subsequent chemical modifications.

Role in Tuning Surface Hydrophobicity and Adhesion

The modification of surface hydrophobicity represents a primary function of (3-bromopropyl)trimethoxysilane treatment, achieved through replacement of hydrophilic surface hydroxyl groups with hydrophobic organosilicon functionalities [11] [17]. The wettability characteristics of modified surfaces depend on the balance between polar and nonpolar contributions from the attached silane layer.

Contact angle measurements provide quantitative assessment of surface hydrophobicity changes following silane treatment [19] [11]. Untreated silicon dioxide surfaces typically exhibit water contact angles of approximately 23.6°, indicating strong hydrophilic character [20]. Treatment with silane coupling agents can dramatically increase contact angles, with the specific value depending on the organic functionality present.

For brominated silane systems, the terminal halogen contributes to increased hydrophobicity compared to hydroxyl-terminated surfaces. The electronegativity and polarizability of the bromine atom influence the local surface energy and water interaction characteristics [19]. Theoretical assessments using density functional theory calculations demonstrate that work function values correlate with surface hydrophobicity, with lower work functions corresponding to higher water contact angles [19].

The surface energy modification mechanism involves both chemical and physical contributions [11] [17]. Chemically, the silane treatment caps surface hydroxyl groups, eliminating hydrogen bonding sites for water interaction. Physically, the organic substituents create a low-energy surface that reduces attractive interactions with polar liquids [11].

Adhesion enhancement through (3-bromopropyl)trimethoxysilane treatment occurs via multiple mechanisms including mechanical interlocking, chemical bonding, and interfacial compatibility improvement [21] [22]. The silane coupling agent serves as a molecular bridge between inorganic substrates and organic materials, providing both substrate attachment through siloxane bonds and polymer interaction through the organic functionality [23] [9].

Research on silane-treated aggregates demonstrates significant improvements in adhesion properties. Studies show that silane coupling agents can increase adhesive strength by factors of 4.26 times compared to untreated surfaces [24]. The optimal dosage typically occurs around 1.0% by weight, beyond which excess silane can lead to hydrogen-bond association and depolymerization effects that reduce performance [21].

The bromine functionality in (3-bromopropyl)trimethoxysilane provides unique advantages for adhesion applications through its high reactivity toward nucleophiles [2]. This reactivity enables formation of strong covalent bonds with amine, thiol, and other nucleophilic groups commonly present in polymer systems. The enhanced reactivity compared to chloro analogs (approximately 200 times higher) facilitates more complete interfacial bonding [2].

Surface roughness modifications accompany hydrophobicity changes, with silane treatment typically increasing surface roughness from 0.427 to 0.887 Å for trimethoxysilane-containing systems [25]. This increased roughness contributes to mechanical interlocking effects that enhance adhesion through topographical interactions [26].

Comparative Efficacy with Other Silane Coupling Agents

The performance of (3-bromopropyl)trimethoxysilane relative to other silane coupling agents depends on specific application requirements and substrate characteristics [27] [28]. Systematic comparisons reveal distinct advantages and limitations for different functional group types.

Amino-functional silanes such as 3-aminopropyltriethoxysilane (APTES) exhibit excellent adhesion enhancement properties due to their ability to form hydrogen bonds and participate in condensation reactions with polymer matrices [27] [28]. However, their hydrophilic nature limits hydrophobicity improvement, with water contact angles typically reaching only 59° compared to higher values achievable with halogenated systems [20].

Mercapto-functional silanes including bis(3-triethoxysilylpropyl)tetrasulfide (TESPT) provide excellent polymer-filler interactions through sulfur-based coupling mechanisms [28]. These systems excel in rubber applications where sulfur vulcanization occurs, but their moderate hydrophobicity limits applications requiring water repellency [28].

Chloro-functional silanes such as 3-chloropropyltriethoxysilane (CPTES) offer reactivity similar to brominated analogs but with reduced nucleophilic substitution rates [28]. The lower leaving group ability of chloride compared to bromide results in slower reaction kinetics and potentially incomplete interfacial bonding [2].

Methacrylate-functional silanes demonstrate exceptional adhesion performance, with shear bond strengths reaching 10.4±3.5 MPa in optimized formulations [29]. However, their sensitivity to premature polymerization and limited hydrolytic stability restrict their application scope [29].

Comparative studies in chloroprene rubber systems reveal that CPTES and TESPT reduce filler-filler interactions more effectively than APTES, leading to superior processability [28]. However, amino and mercapto groups enhance mechanical properties more effectively than chloro groups due to stronger rubber-filler interactions [28].

The unique position of (3-bromopropyl)trimethoxysilane emerges from its combination of high reactivity, moderate hydrophobicity, and versatile bonding capability [2]. The bromine functionality provides superior leaving group characteristics compared to chloro analogs while maintaining stability under ambient conditions [2]. This reactivity enables efficient crosslinking and polymer attachment while the moderate chain length balances hydrophobicity with adhesion performance.

Effectiveness rankings based on adhesion energy calculations using density functional theory show the order: aminoethyl-aminopropyltrimethoxysilane > mercaptopropyltrimethoxysilane > aminopropyltrimethoxysilane for copper substrates [30]. Similar trends apply to other metal substrates, with multi-functional systems generally outperforming mono-functional analogs [30].

Thermal stability comparisons reveal that fluorinated silane systems exhibit superior high-temperature performance, maintaining hydrophobic character up to 300°C [31]. However, (3-bromopropyl)trimethoxysilane provides adequate thermal stability for most applications while offering superior chemical versatility through the reactive halogen functionality [2].

In composite applications, the choice between silane coupling agents depends on the matrix polymer type and performance requirements [23] [9]. For thermoset systems requiring crosslinking, the reactive bromine functionality of (3-bromopropyl)trimethoxysilane provides advantages over less reactive alternatives. For thermoplastic applications emphasizing interfacial compatibility, amino or methacrylate functional silanes may prove superior [27].

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51826-90-5

Wikipedia

(3-Bromopropyl)trimethoxysilane

Dates

Last modified: 08-15-2023

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